molecular formula C20H23N3O2 B1233470 4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid

4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid

Cat. No. B1233470
M. Wt: 337.4 g/mol
InChI Key: CXDBXMSOGOSCJY-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[(4-methylphenyl)methyl]-1-piperazinyl]iminomethyl]benzoic acid is a member of benzoic acids.

Scientific Research Applications

DNA Interaction and Cellular Applications

One significant area of research involves compounds with structures similar to the one mentioned, particularly in their interaction with DNA and cellular components. For example, Hoechst 33258, a compound with a similar structural motif, notably binds to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This binding property has been utilized in fluorescent DNA staining, aiding in chromosome and nuclear staining, flow cytometry, and plant cell biology applications. Hoechst derivatives, given their ability to penetrate cells easily, serve as crucial tools in understanding cellular processes and designing drugs targeting DNA interactions (Issar & Kakkar, 2013).

Antimicrobial and Antituberculosis Activity

Compounds with piperazine as an essential subunit have been reported to display potent antimicrobial and antituberculosis activities. Research highlights the efficacy of these molecules against various strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) studies of these piperazine-based compounds contribute significantly to the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Attributes

The pharmacological attributes of piperazine derivatives are diverse, encompassing various therapeutic areas such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperazine ring as a core structural element allows for the discovery of drug-like entities with significant impacts on pharmacokinetics and pharmacodynamics. This versatility positions piperazine and its analogues as valuable scaffolds in drug discovery and design, facilitating the exploration of novel therapeutic agents (Rathi et al., 2016).

Potential as Antifungal Compounds

Piper species, from which similar structural analogues can be derived, have been investigated for their antifungal properties. Compounds isolated from Piper species, including amides, flavonoids, and prenylated benzoic acid derivatives, exhibit significant antifungal activities. These findings suggest potential pharmaceutical or agricultural applications as fungicides, highlighting the broader implications of these compounds in addressing fungal infections and diseases (Xu & Li, 2011).

properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C20H23N3O2/c1-16-2-4-18(5-3-16)15-22-10-12-23(13-11-22)21-14-17-6-8-19(9-7-17)20(24)25/h2-9,14H,10-13,15H2,1H3,(H,24,25)/b21-14+

InChI Key

CXDBXMSOGOSCJY-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)O

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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